molecular formula C12H11NO3 B2381321 (2-Methyl-quinolin-4-yloxy)-acetic acid CAS No. 34579-48-1

(2-Methyl-quinolin-4-yloxy)-acetic acid

Cat. No.: B2381321
CAS No.: 34579-48-1
M. Wt: 217.224
InChI Key: PQNKENIWGLHVKE-UHFFFAOYSA-N
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Description

(2-Methyl-quinolin-4-yloxy)-acetic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.224. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization:

    • A related compound, (5,7-dichloro-quinolin-8-yloxy) acetic acid, was synthesized and characterized using various spectroscopic techniques. This study contributes to understanding the structural and vibrational properties of quinolin-yloxy acetic acid derivatives (Romano et al., 2012).
  • Chemical Synthesis and Biological Properties:

    • Another study focused on the synthesis of N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones. These compounds were characterized to explore their potential biological applications (Saeed et al., 2014).
  • Antimicrobial Activities:

    • A variant, 2-(Quinolin-4-yloxy)acetamides, demonstrated potent in vitro inhibition of Mycobacterium tuberculosis growth, showing potential as a new class of antitubercular agents. These compounds were active against drug-susceptible and drug-resistant strains without apparent toxicity to certain cell types (Pissinate et al., 2016).
  • Potential in HIV-1 Treatment:

    • 2-(Quinolin-3-yl)-acetic-acid derivatives, similar in structure to the queried compound, have been identified as allosteric HIV-1 integrase inhibitors. These compounds block multiple steps of HIV-1 integration, indicating their potential as antiretroviral compounds (Kessl et al., 2012).
  • Applications in Plant Biotechnology:

    • Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid, a compound structurally related to the query, were studied for their effect on rhizogenesis in Paulownia clones. This research highlights the potential use of quinoline derivatives in plant microclonal propagation (Zavhorodnii et al., 2022).

Properties

IUPAC Name

2-(2-methylquinolin-4-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-6-11(16-7-12(14)15)9-4-2-3-5-10(9)13-8/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNKENIWGLHVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.